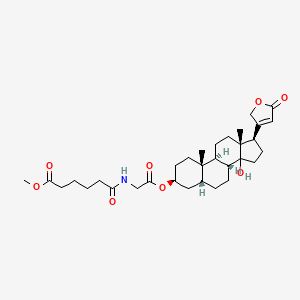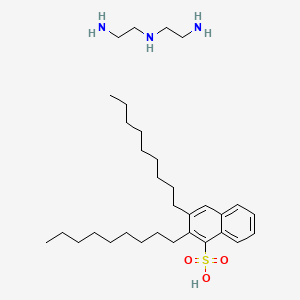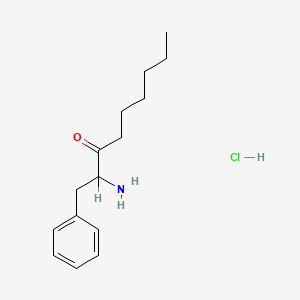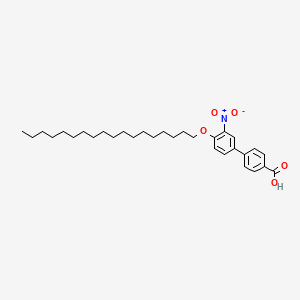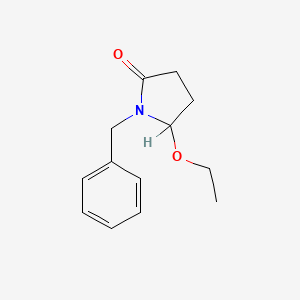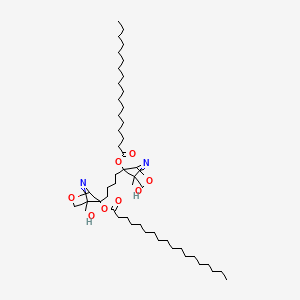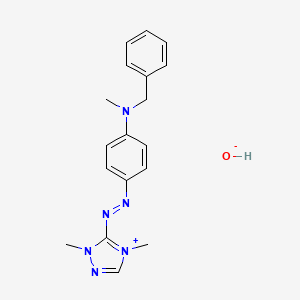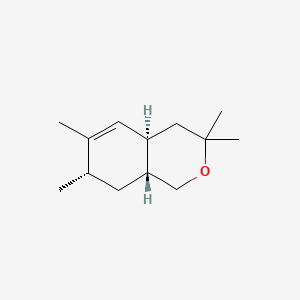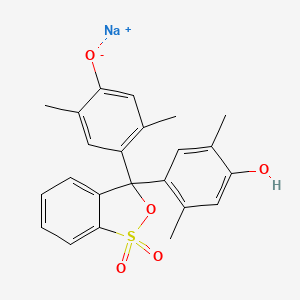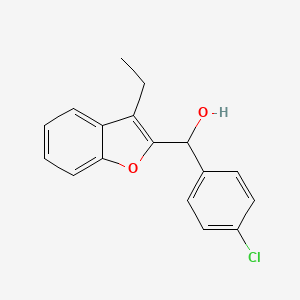
alpha-(4-Chlorophenyl)-3-ethyl-2-benzofuranmethanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Alpha-(4-Chlorophenyl)-3-ethyl-2-benzofuranmethanol is a chemical compound that belongs to the class of benzofurans It is characterized by the presence of a chlorophenyl group, an ethyl group, and a benzofuran ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of alpha-(4-Chlorophenyl)-3-ethyl-2-benzofuranmethanol typically involves the reaction of 4-chlorobenzaldehyde with ethyl acetoacetate in the presence of a base, followed by cyclization to form the benzofuran ring. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like piperidine or pyridine. The reaction is usually carried out at elevated temperatures to facilitate the cyclization process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are mixed and heated under controlled conditions. The use of continuous flow reactors can also be employed to enhance the efficiency and yield of the synthesis process. The purification of the final product is typically achieved through recrystallization or chromatography techniques.
Análisis De Reacciones Químicas
Types of Reactions
Alpha-(4-Chlorophenyl)-3-ethyl-2-benzofuranmethanol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions to introduce different substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) are employed under basic conditions.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of substituted benzofuran derivatives.
Aplicaciones Científicas De Investigación
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the production of pharmaceuticals and agrochemicals.
Mecanismo De Acción
The mechanism of action of alpha-(4-Chlorophenyl)-3-ethyl-2-benzofuranmethanol involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in metabolic pathways, leading to altered cellular functions. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparación Con Compuestos Similares
Alpha-(4-Chlorophenyl)-3-ethyl-2-benzofuranmethanol can be compared with other similar compounds, such as:
4-Chlorophenyl derivatives: These compounds share the chlorophenyl group and may exhibit similar chemical reactivity and biological activities.
Benzofuran derivatives: Compounds with the benzofuran ring structure may have comparable properties and applications.
Ethyl-substituted compounds: The presence of the ethyl group can influence the compound’s reactivity and interactions.
List of Similar Compounds
- 4-Chlorophenylacetic acid
- 4-Chlorophenylhydrazine
- 4-Chlorophenylpyrazole
- Alpha-Pyrrolidinohexiophenone
Conclusion
This compound is a versatile compound with potential applications in various scientific fields Its synthesis, chemical reactivity, and potential biological activities make it a valuable compound for further research and development
Propiedades
Número CAS |
117238-50-3 |
|---|---|
Fórmula molecular |
C17H15ClO2 |
Peso molecular |
286.8 g/mol |
Nombre IUPAC |
(4-chlorophenyl)-(3-ethyl-1-benzofuran-2-yl)methanol |
InChI |
InChI=1S/C17H15ClO2/c1-2-13-14-5-3-4-6-15(14)20-17(13)16(19)11-7-9-12(18)10-8-11/h3-10,16,19H,2H2,1H3 |
Clave InChI |
LNPXKKVHOFQDMZ-UHFFFAOYSA-N |
SMILES canónico |
CCC1=C(OC2=CC=CC=C21)C(C3=CC=C(C=C3)Cl)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


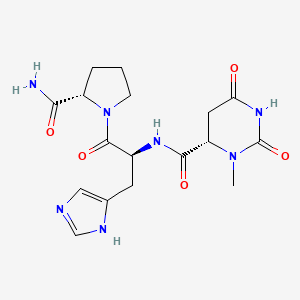
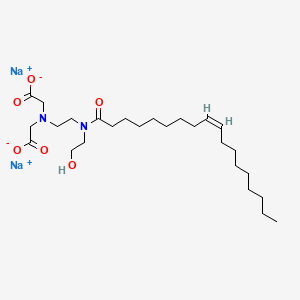
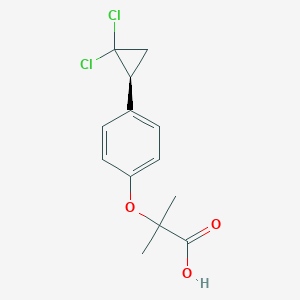
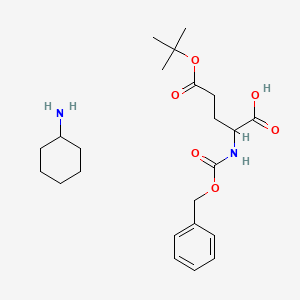
![methyl (7E,9Z,11R,12R,13S,14R,15S,16R,17S,18R,19R,20Z)-2,12-diacetyloxy-14,16,18,19,31-pentahydroxy-3,7,11,13,17,19,21,27-octamethyl-6,28-dioxo-23,25-dioxa-5-azatetracyclo[20.7.1.14,29.026,30]hentriaconta-1,3,7,9,20,22(30),26,29(31)-octaene-15-carboxylate](/img/structure/B12704182.png)
